molecular formula C14H21N3O2 B8773399 Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B8773399
M. Wt: 263.34 g/mol
InChI Key: UBSQRANNNQODLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H2,15,16)

InChI Key

UBSQRANNNQODLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 3-(6-aminopyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (1.5 g, 5.74 mmol, Eq: 1.00) was dissolved in MeOH (60 ml). The solution was purged with argon and then treated with palladium on activated carbon (Degussa) (6.11 mg, 57.4 μmol, Eq: 0.01). The suspension was purged with hydrogen and stirred under a hydrogen atmosphere for 48 h. The reaction mixture was filtered through a 45 μm frit. The filtrate was concentrated in vacuo to give tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.63 g) The enantiomers were separated using chiral SFC HPLC.
Name
tert-Butyl 3-(6-aminopyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.11 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(6-Amino-pyridin-3-yl)-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester (538 mg, 2.06 mmol, Eq: 1.00) was dissolved in methanol (20 ml). The solution was put under argon and then treated with palladium on activated carbon (43.8 mg, 20.6 μmol, Eq: 0.01). The suspension was purged with hydrogen and stirred under hydrogen for 18 h. The reaction mixture was filtered through silica gel. The filtrate was concentrated and the residue was dissolved in methanol (12 ml). The solution was purged with argon for 10 min and then treated with palladium on activated carbon (Degussa) (43.8 mg, 20.6 μmol, Eq: 0.01). The suspension was purged with hydrogen and stirred under hydrogen for 18 h. The reaction mixture was filtered through a 45 μm frit. The filtrate was concentrated in vacuo to give tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (422 mg, 78%). LC/MS-ESI observed [M+H]+ 264.
Name
3-(6-Amino-pyridin-3-yl)-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
43.8 mg
Type
catalyst
Reaction Step Two
Quantity
43.8 mg
Type
catalyst
Reaction Step Three

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